2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Description
2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione: is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a methoxyphenoxy group attached to an ethyl chain, which is further connected to an isoindole dione structure
Properties
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-12-6-8-13(9-7-12)22-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYGCKXPXBKUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 2-bromoethylamine.
Formation of Intermediate: 4-methoxyphenol is reacted with 2-bromoethylamine under basic conditions to form 2-(4-methoxyphenoxy)ethylamine.
Cyclization: The intermediate 2-(4-methoxyphenoxy)ethylamine is then subjected to cyclization with phthalic anhydride under acidic conditions to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the isoindole dione moiety, converting it to a more reduced form.
Substitution: The aromatic ring in the methoxyphenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced isoindole derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways involving isoindole derivatives.
Industry:
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is not fully elucidated. its potential interactions with biological targets can be inferred based on its structure:
Molecular Targets: The compound may interact with enzymes or receptors that recognize isoindole or phenoxy groups.
Pathways Involved: It could modulate pathways involving oxidative stress or signal transduction, given its potential to undergo redox reactions.
Comparison with Similar Compounds
- 2-[2-(4-hydroxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 2-[2-(4-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- 2-[2-(4-nitrophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
Comparison:
- Uniqueness: The presence of the methoxy group in 2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
- Reactivity: Compared to its hydroxy, chloro, and nitro analogs, the methoxy derivative may exhibit different reactivity patterns in substitution and redox reactions.
Biological Activity
2-[2-(4-Methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, also known by its CAS number 321432-17-1, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.
The molecular formula of this compound is , with a molecular weight of approximately 297.31 g/mol. The compound is characterized by the presence of an isoindole structure which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H15NO4 |
| Molecular Weight | 297.31 g/mol |
| CAS Number | 321432-17-1 |
| Appearance | White to off-white solid powder |
Synthesis
The synthesis of isoindole derivatives has been explored in various studies, indicating a range of methods including cyclization reactions and substitution reactions involving aryl halides. A notable study synthesized several derivatives of isoindole-1,3-dione and evaluated their antibacterial activities .
Antibacterial Activity
Research indicates that derivatives of isoindole compounds exhibit significant antibacterial properties. For instance, a study demonstrated the synthesis and antibacterial evaluation of various isoindole derivatives, revealing promising candidates with improved activity against bacterial strains . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Anticancer Potential
Recent investigations have highlighted the potential of isoindole derivatives in cancer therapy. Compounds targeting the cereblon E3 ubiquitin ligase have shown promise in modulating protein degradation pathways critical for cancer cell survival . This suggests that this compound may possess anticancer properties through similar mechanisms.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in critical cellular processes. For example, its role as a ligand for E3 ubiquitin ligases allows it to influence protein turnover and stability within cells .
Case Studies
- Antibacterial Evaluation : A study published in Bioorganic and Medicinal Chemistry reported on the synthesis of various isoindole derivatives and their antibacterial evaluation against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited significant inhibition zones, suggesting effective antibacterial properties .
- Cereblon Ligand Studies : Research focusing on cereblon ligands has shown that compounds similar to this compound can induce targeted degradation of oncogenic proteins, providing a novel approach for cancer treatment .
Q & A
Q. Key Factors Influencing Yield :
- Catalysts : p-Toluenesulfonic acid enhances condensation efficiency by protonating carbonyl groups, accelerating nucleophilic attack .
- Solvent Choice : Ethanol promotes solubility of intermediates, while higher-boiling solvents (e.g., n-butanol) improve reaction completion in multi-step syntheses .
- Temperature : Reflux conditions (70–100°C) balance reaction rate and byproduct minimization .
Q. Table 1: Synthesis Optimization
| Method | Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Reflux in ethanol | 1 h, 80°C, no catalyst | 72% | 95% | |
| Catalyzed condensation | p-TSA, 140°C, 4 h | 85% | 98% | |
| Multi-step (n-butanol) | Hydrazine hydrate, 10 h reflux | 60–70% | 90% |
How is structural characterization of this compound performed using spectroscopic and crystallographic techniques?
Basic Research Question
- NMR Spectroscopy :
- X-ray Crystallography : Single-crystal analysis (e.g., from ethanol slow evaporation) resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, critical for confirming stereochemistry .
Q. Advanced Method :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., m/z 361 [M+1]) verifies molecular formula .
What methodological approaches elucidate reaction mechanisms involving the methoxyphenoxyethyl group?
Advanced Research Question
- Kinetic Studies : Monitor substituent effects via Hammett plots. The electron-donating methoxy group reduces electrophilicity, slowing nucleophilic substitution but stabilizing intermediates .
- Isotopic Labeling : Use deuterated ethanol to trace proton transfer pathways during condensation .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for ring-forming reactions .
How can researchers address contradictions in reported biological activities of isoindole-dione derivatives?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies :
- Compare substituent effects: Methoxy groups enhance membrane permeability but reduce polarity, altering antimicrobial vs. anticancer efficacy .
- Table 2: Biological Activity Comparison
| Derivative | Substituent | IC₅₀ (Anticancer) | MIC (Antimicrobial) | Reference |
|---|---|---|---|---|
| 2-(4-Fluorophenyl) | Electron-withdrawing | 12 µM | 25 µg/mL | |
| 2-[2-(4-Methoxyphenoxy)ethyl] | Electron-donating | 8 µM | 50 µg/mL |
- Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and microbial strains to minimize variability .
What strategies optimize HPLC analysis for purity assessment and metabolite identification?
Q. Methodological Answer
- Column Selection : Newcrom R1 reverse-phase columns (C18, 4.6 × 150 mm) separate polar metabolites .
- Mobile Phase : Gradient elution with acetonitrile/water (0.1% TFA) improves peak resolution .
- Detection : UV at 254 nm targets the isoindole-dione chromophore; LC-MS/MS identifies degradation products .
Q. Table 3: HPLC Conditions
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Flow Rate | 1.0 mL/min | Baseline separation | |
| Column Temperature | 25°C | Reduced peak tailing | |
| Injection Volume | 20 µL | Linear detection |
How do researchers resolve discrepancies in thermal stability data during DSC analysis?
Advanced Research Question
- Controlled Atmospheres : Conduct DSC under nitrogen to prevent oxidative degradation, which may falsely lower observed melting points .
- Heating Rate Calibration : Slower rates (2°C/min) improve resolution of endothermic events (e.g., polymorphic transitions) .
- Cross-Validation : Compare with thermogravimetric analysis (TGA) to distinguish melting from decomposition .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Q. Methodological Answer
- Byproduct Management : At scale, prolonged heating increases dimerization; use flow chemistry for better heat transfer .
- Solvent Recovery : Ethanol distillation reduces costs but requires careful control to avoid azeotrope formation with water .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective bulk purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
